L-Thioproline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role as a Geroprotector

One area of study for L-thioproline is its possible role as a geroprotector, a substance that may help protect cells from damage associated with aging. Research suggests that L-thioproline may activate certain cellular pathways that promote stress resistance and longevity in organisms like C. elegans (roundworms). More research is needed to determine if these effects translate to mammals and humans [].

Investigating other biological functions

Scientists are also exploring other potential biological functions of L-thioproline. Studies have investigated its effects on:

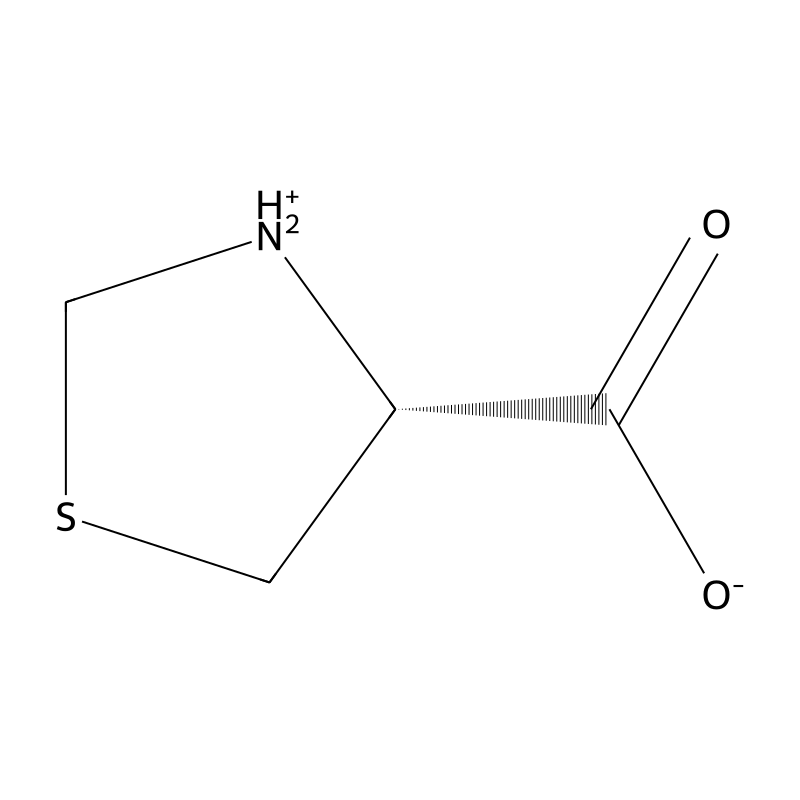

L-Thioproline is a nonproteinogenic amino acid with the chemical formula and is structurally characterized by a thiazolidine ring substituted with a carboxylic acid. Its IUPAC name is (4R)-1,3-thiazolidine-4-carboxylic acid. L-Thioproline crystallizes as a zwitterion, meaning it has both positive and negative charges at different parts of the molecule, which contributes to its unique properties in biological systems . This compound is relatively rare in nature but can be synthesized through the reaction of formaldehyde and cysteine .

Research on the mechanism of action of L-Thioproline is ongoing. Studies suggest it may play a role in various biological processes, including:

- Geroprotection: L-Thioproline may extend lifespan in some organisms, potentially by influencing protein folding or modulating stress response pathways [].

- Metabolism: The presence of L-Thioproline in certain organisms suggests a potential role in their metabolic pathways, although the specific function remains unclear [].

L-Thioproline exhibits various biological activities, primarily due to its structural similarity to proline, which plays critical roles in protein synthesis and cellular functions. It has been studied for its potential role as an antioxidant and its ability to modulate cellular responses under oxidative stress conditions. Furthermore, L-Thioproline has shown promise in influencing metabolic pathways, although specific mechanisms of action are still under investigation .

The synthesis of L-Thioproline typically involves:

- Reaction of Formaldehyde and Cysteine: This method involves treating cysteine with formaldehyde under controlled conditions to yield L-Thioproline.

- Chemical Modifications: Other synthetic routes may involve modifications of existing amino acids or thiazolidines to introduce the thiol group at the appropriate position .

These methods allow for the production of L-Thioproline in laboratory settings for research and potential therapeutic applications.

L-Thioproline has several applications:

- Pharmaceutical Research: It is investigated for its potential therapeutic effects, particularly in conditions related to oxidative stress and metabolic disorders.

- Biochemical Studies: Due to its structural characteristics, it serves as a valuable tool in studying protein folding and function.

- Agricultural Chemistry: Its antioxidant properties may be utilized in developing agricultural products that enhance plant resilience against environmental stressors .

Studies on L-Thioproline's interactions reveal its capability to form complexes with various metal ions, such as cobalt, which may influence its biological activity. Additionally, research indicates that L-Thioproline can interact with other biomolecules, potentially affecting metabolic pathways and cellular signaling processes .

L-Thioproline shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Proline | Standard proteinogenic amino acid | Essential for protein synthesis; widely abundant |

| 2-Sulfomethyl-L-Thioproline | Contains a sulfomethyl group at position 2 | Enhances solubility and may alter biological activity |

| Thiazolidine | Contains a similar thiazolidine ring structure | Used in various synthetic pathways; less biologically active |

| Cysteine | Contains a thiol group | Plays a crucial role in protein structure; antioxidant |

L-Thioproline's uniqueness lies in its specific thiazolidine structure combined with the carboxylic acid functionality, which differentiates it from these other compounds. Its distinct reactivity and biological roles continue to be subjects of research interest .

Rotational spectroscopy has emerged as the most definitive technique for gas-phase structural characterization, providing unambiguous discrimination between different conformers, isomers, and isotopomers [1]. The broadband rotational spectrum of jet-cooled laser-ablated L-thioproline was recorded using a chirped-pulse Fourier transform microwave spectrometer combined with supersonic-jet expansion techniques [1]. This innovative approach enabled the vaporization of the solid amino acid sample through laser ablation, making it accessible to high-resolution rotational spectroscopy.

The experimental setup utilized a specialized laser ablation nozzle consisting of a solenoid valve adapted with a homemade extension cap. L-thioproline samples were prepared as cylindrical rods by grinding the material with copper powder and pressing into approximately one centimeter diameter rods [1]. The focused laser beam from an Nd:YAG pulsed laser operating at 532 nanometers and 355 nanometers wavelengths intersected the gas expansion channel, vaporizing fresh sample surfaces continuously through rotation and translation mechanisms.

Two distinct conformers of L-thioproline were successfully observed and identified in the gas-phase spectrum [1] [2]. The analysis employed a sophisticated Hamiltonian incorporating both semirigid rotor terms and quadrupole coupling interactions. The semirigid rotor Hamiltonian was implemented using Watson's S-reduction in the I^r^ representation, providing access to rotational constants A, B, and C, along with quartic centrifugal distortion constants [1].

The nitrogen-14 quadrupole coupling hyperfine structure proved particularly valuable for conformer identification. The interaction between the nuclear electric quadrupole moment of the nitrogen-14 atom and the electric field gradient created by surrounding molecular charges resulted in coupling between the nuclear spin and overall rotational angular momentum [1]. This hyperfine structure provided precise information about the amino group orientation, enabling distinction between conformers with similar rotational constants.

Crystallographic Analysis

Crystal System and Space Group (Orthorhombic P2₁2₁2₁)

L-thioproline crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁, exhibiting the characteristic zwitterionic form typical of amino acids in the solid state [1]. This space group belongs to the chiral orthorhombic class, consistent with the inherent chirality of the L-thioproline molecule. The crystal structure determination reveals a single crystallographically independent form where the carboxyl group adopts an equatorial arrangement relative to the thiazolidine ring.

The solid-state structure exhibits significant differences from the gas-phase conformers, primarily due to the zwitterionic character of the crystalline form. In the crystal lattice, the amino nitrogen exists as a protonated ammonium group (NH₂⁺), while the carboxyl carbon bears a deprotonated carboxylate group (COO⁻) [1]. This ionic character fundamentally alters the conformational preferences compared to the neutral forms observed in gas-phase studies.

X-ray diffraction analysis indicates that the thiazolidine ring in the crystalline state adopts an Sγ-endo bent configuration, contrasting with the nitrogen-bent conformations observed in isolated gas-phase molecules [1]. This conformational change reflects the profound influence of the zwitterionic state on ring geometry, where the positively charged ammonium nitrogen alters the electron distribution and subsequently modifies the preferred ring puckering mode.

Intermolecular Hydrogen Bonding Patterns

The crystal structure of L-thioproline exhibits extensive intermolecular hydrogen bonding networks that stabilize the three-dimensional lattice arrangement. The zwitterionic nature of the crystalline form provides multiple hydrogen bonding sites through the protonated amino group and the deprotonated carboxylate functionality [3] [4]. These interactions create a complex network of directional intermolecular contacts that determine the overall crystal packing.

The ammonium nitrogen serves as a hydrogen bond donor, forming multiple nitrogen-hydrogen to oxygen interactions with neighboring carboxylate groups [3]. The carboxylate oxygen atoms function as hydrogen bond acceptors, capable of accepting hydrogen bonds from multiple ammonium groups in the crystal lattice. This donor-acceptor relationship creates chains and layers of hydrogen-bonded molecules that propagate throughout the crystal structure.

Secondary hydrogen bonding interactions involving the sulfur atom of the thiazolidine ring may also contribute to crystal stability. While sulfur typically participates in weaker hydrogen bonding compared to oxygen or nitrogen, the crystalline environment can facilitate carbon-hydrogen to sulfur interactions that provide additional stabilization [5]. These weaker interactions complement the primary nitrogen-hydrogen to oxygen hydrogen bonds, creating a robust three-dimensional network.

The hydrogen bonding patterns in L-thioproline crystals demonstrate the characteristic features of amino acid crystal structures, where electrostatic interactions between zwitterionic units dominate the packing arrangements. The orthorhombic P2₁2₁2₁ space group accommodates these hydrogen bonding requirements while maintaining the chiral integrity of the L-thioproline molecules throughout the crystal lattice.

Comparison with Proline Ring Conformations

The structural comparison between L-thioproline and L-proline reveals profound differences in conformational preferences despite their similar five-membered ring architectures. L-proline contains a pyrrolidine ring system, while L-thioproline incorporates a thiazolidine ring where sulfur replaces the γ-carbon of proline [1] [6]. This seemingly minor atomic substitution produces dramatic alterations in conformational behavior and relative stability ordering.

L-proline exhibits four experimentally observed conformers in gas-phase studies, with the global minimum adopting a Type II arrangement featuring an oxygen-hydrogen to nitrogen hydrogen bond [1] [7] [8]. The proline conformers differ primarily in their pyrrolidine ring puckering, exhibiting either Cγ-endo or Cγ-exo bent configurations. The Type I conformers in proline, characterized by nitrogen-hydrogen to carbonyl oxygen interactions, occur at significantly higher energies (745-780 cm^-1^ above the global minimum).

In stark contrast, L-thioproline demonstrates a complete reversal of Type I and Type II conformer stabilities [1] [2]. The L-thioproline global minimum adopts a Type I arrangement with weak nitrogen-hydrogen to carbonyl interactions, while the Type II conformer with oxygen-hydrogen to nitrogen hydrogen bonding lies only 118.4 cm^-1^ higher in energy. This stability reversal represents one of the most significant conformational consequences of sulfur substitution in amino acid analogs.

The sulfur substitution in L-thioproline reduces the number of available ring configurations compared to proline, reflecting the different geometric constraints imposed by the larger sulfur atom [1] [9]. The thiazolidine ring exhibits a mixed bent/twisted arrangement with nitrogen-bent character, contrasting with the carbon-centered puckering modes characteristic of proline's pyrrolidine ring. These differences in ring flexibility contribute to the altered conformational landscape observed in L-thioproline.

Zwitterionic versus Neutral Forms

The structural manifestations of L-thioproline depend critically on the protonation state of the molecule, with dramatic differences observed between neutral gas-phase forms and zwitterionic condensed-phase structures [1]. In isolated gas-phase conditions, L-thioproline exists in its neutral form with a pyramidal secondary amine nitrogen and a carboxylic acid group. This neutral state allows for the formation of intramolecular hydrogen bonds between the amino and carboxyl functionalities, leading to the Type I and Type II conformers observed spectroscopically.

The zwitterionic form, predominant in aqueous solution and crystalline phases, features a protonated ammonium nitrogen (NH₂⁺) and a deprotonated carboxylate group (COO⁻) [1] [10]. This ionic character fundamentally restructures the intramolecular interaction landscape, eliminating the possibility of amino-to-carboxyl hydrogen bonding while introducing new electrostatic interactions. The positive charge localization on nitrogen significantly affects the electron distribution throughout the thiazolidine ring.

Conformational preferences undergo substantial modification upon zwitterion formation. The crystalline zwitterionic form adopts an Sγ-endo bent ring configuration, contrasting sharply with the nitrogen-bent conformations observed in neutral gas-phase molecules [1]. This transformation reflects the influence of the positively charged ammonium nitrogen on ring geometry, where electrostatic repulsion and altered orbital hybridization drive conformational changes.

Solution-phase nuclear magnetic resonance studies of L-thioproline reveal rapid conformational fluctuation between ring conformers, indicating reduced energy barriers in the solvated zwitterionic state [1] [11]. At physiological pH values, only a single averaged conformation is observed in both ¹H-NMR and ¹³C-NMR spectra, suggesting rapid interconversion on the NMR timescale. This dynamic behavior contrasts with the distinct, well-resolved conformers observed in gas-phase rotational spectroscopy.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (94.23%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (88.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

34592-47-7

45521-09-3

Wikipedia

Dates

2: Han YK, Park YJ, Ha YM, Park D, Lee JY, Lee N, Yoon JH, Moon HR, Chung HY. Characterization of a novel tyrosinase inhibitor, (2RS,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid (MHY384). Biochim Biophys Acta. 2012 Apr;1820(4):542-9. doi: 10.1016/j.bbagen.2012.01.001. Epub 2012 Jan 9. PubMed PMID: 22251576.

3: Ha YM, Park YJ, Lee JY, Park D, Choi YJ, Lee EK, Kim JM, Kim JA, Park JY, Lee HJ, Moon HR, Chung HY. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. Biochimie. 2012 Feb;94(2):533-40. doi: 10.1016/j.biochi.2011.09.002. Epub 2011 Sep 17. PubMed PMID: 21945595.

4: Liu Y, Jing F, Xu Y, Xie Y, Shi F, Fang H, Li M, Xu W. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorg Med Chem. 2011 Apr 1;19(7):2342-8. doi: 10.1016/j.bmc.2011.02.019. Epub 2011 Feb 17. PubMed PMID: 21382719.

5: Magdaleno A, Ahn IY, Paes LS, Silber AM. Actions of a proline analogue, L-thiazolidine-4-carboxylic acid (T4C), on Trypanosoma cruzi. PLoS One. 2009;4(2):e4534. doi: 10.1371/journal.pone.0004534. Epub 2009 Feb 20. PubMed PMID: 19229347; PubMed Central PMCID: PMC2645137.

6: Iwamoto T, Inoue Y, Ito K, Sakaue T, Kita S, Katsuragi T. The exchanger inhibitory peptide region-dependent inhibition of Na+/Ca2+ exchange by SN-6 [2-[4-(4-nitrobenzyloxy)benzyl]thiazolidine-4-carboxylic acid ethyl ester], a novel benzyloxyphenyl derivative. Mol Pharmacol. 2004 Jul;66(1):45-55. PubMed PMID: 15213295.

7: Luo H, Li Y, Wang FJ, Chen XQ, Tan XD. [Urinary excretion pattern of 2-thio-thiazolidine-4-carboxylic acid in workers exposed to carbon disulfide]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2003 Dec;21(6):426-8. Chinese. PubMed PMID: 14761353.

8: Artali R, Bombieri G, Meneghetti F, Nava D, Ragg E, Stradi R. Structural characterization of a dipeptide compound with immunostimulant activity: 3-(5-thioxo-L-prolyl)-L-thiazolidine-4-carboxylic acid. Farmaco. 2003 Sep;58(9):883-9. PubMed PMID: 13679183.

9: Zhao YQ, Kinuta M, Abe T, Yao WB, Ubuka T. A method for determination of total glutathione and total cysteine as S-carboxymethyl derivatives by using an amino acid analyzer, and its application to samples from rat liver, kidney and blood after intraperitoneal administration of 2-(4-carboxy-D-gluco-tetrahydroxybutyl)thiazolidine-4-carboxylic acid. Acta Med Okayama. 1995 Feb;49(1):35-42. PubMed PMID: 7762408.

10: Bjelton L, Fransson GB. Availability of cysteine and of L-2-oxo-thiazolidine-4-carboxylic acid as a source of cysteine in intravenous nutrition. JPEN J Parenter Enteral Nutr. 1990 Mar-Apr;14(2):177-82. PubMed PMID: 2112627.